

# Application Notes and Protocols: Total Synthesis of (-)-Saframycin A from L-tyrosine

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## Compound of Interest

Compound Name: *Saframycin A*

Cat. No.: *B1680727*

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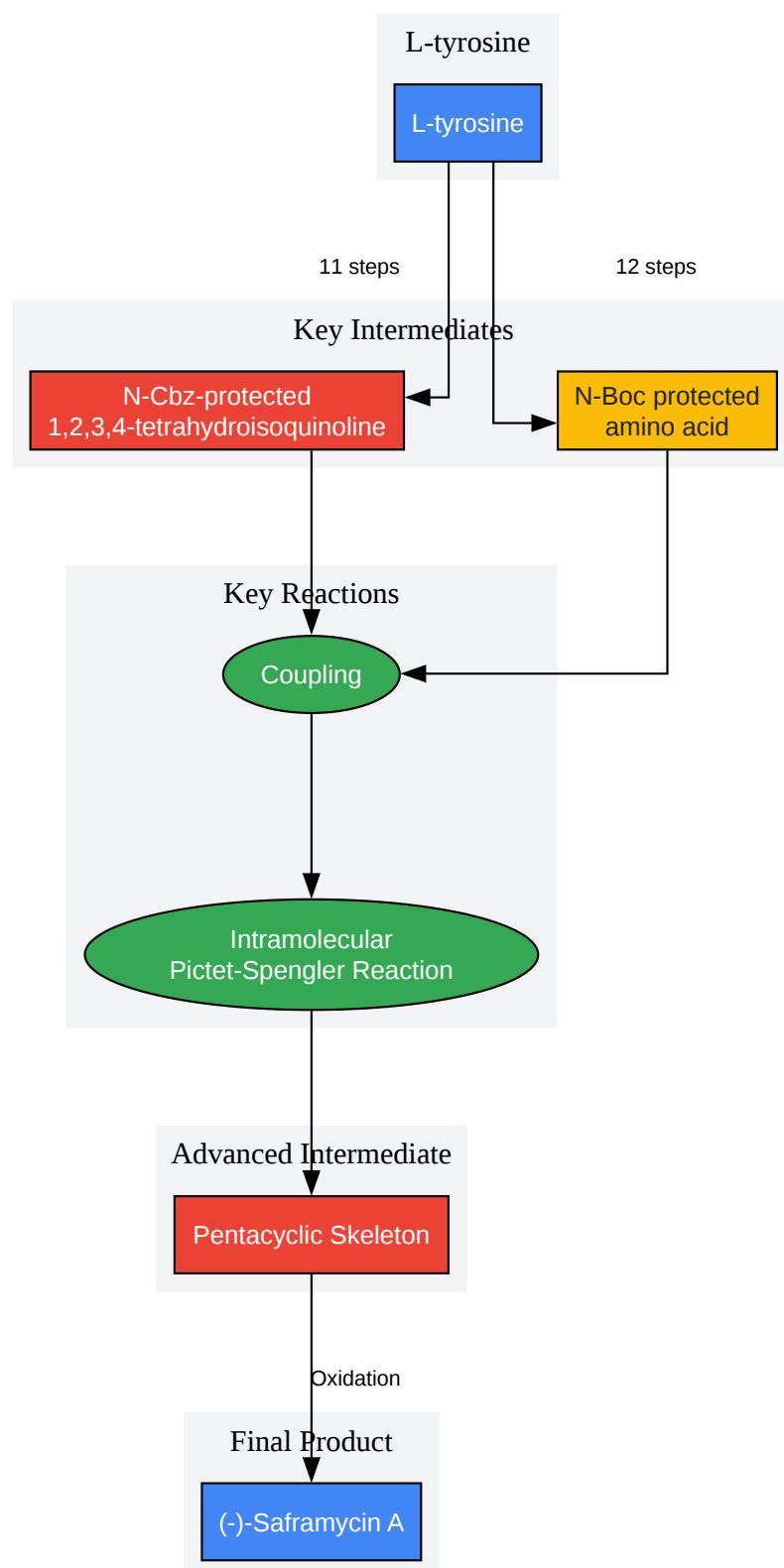
## Introduction

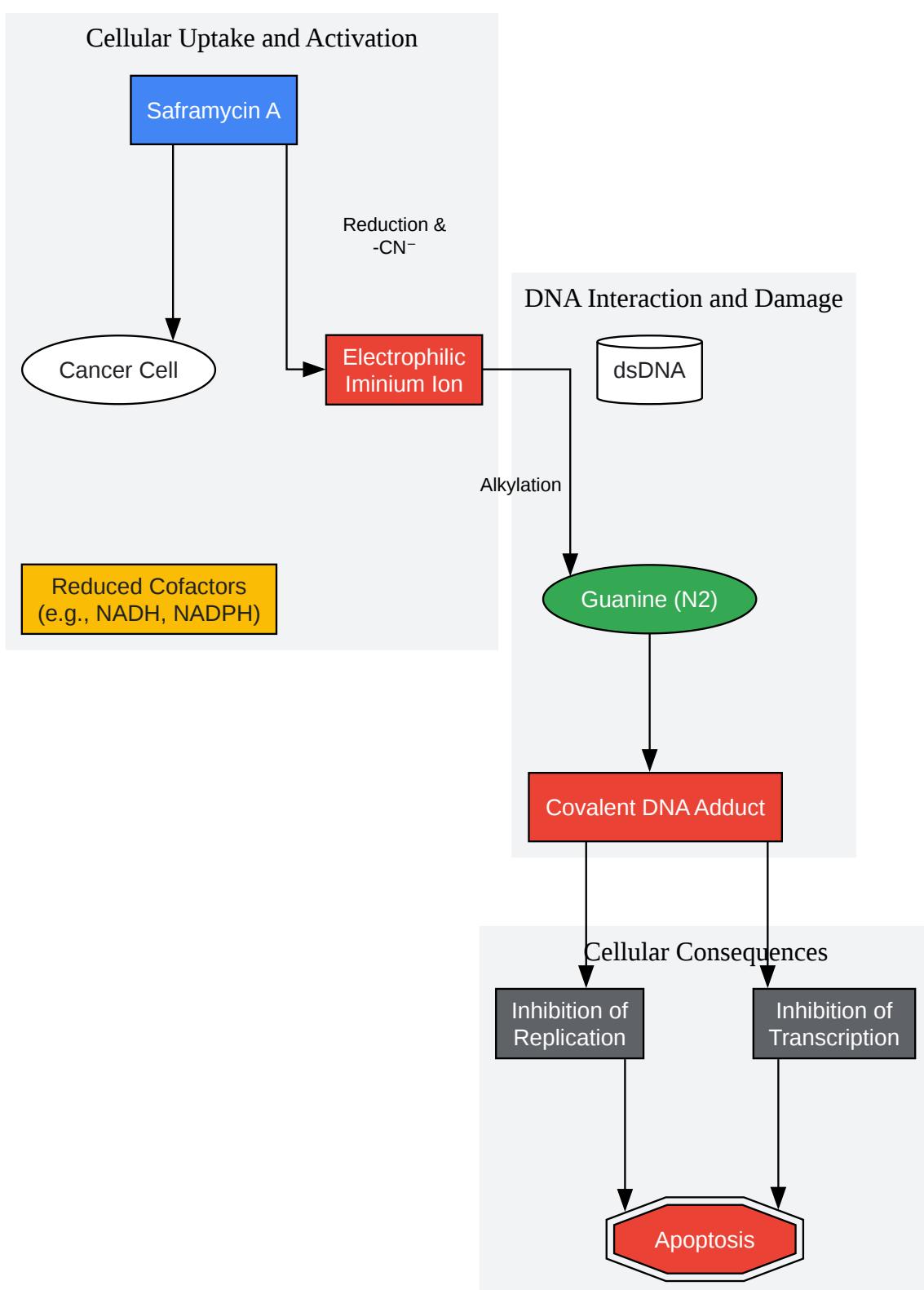
**Saframycin A** is a potent tetrahydroisoquinoline antitumor antibiotic isolated from *Streptomyces lavendulae*.<sup>[1][2]</sup> Its complex pentacyclic structure and significant biological activity have made it a challenging and attractive target for total synthesis. This document outlines the asymmetric total synthesis of (-)-**Saframycin A**, commencing from the chiral building block L-tyrosine. The synthesis, accomplished in 24 steps for the longest linear sequence, yields the natural product in an overall yield of 9.7%.<sup>[1][3][4]</sup> Key transformations in this synthetic route include stereoselective intermolecular and intramolecular Pictet-Spengler reactions to establish the core tetrahydroisoquinoline skeletons.<sup>[1][3][5]</sup>

## Retrosynthetic Analysis and Strategy

The synthetic strategy hinges on the convergent assembly of two key fragments, both derived from L-tyrosine. The retrosynthetic analysis reveals that **Saframycin A** can be obtained from a late-stage oxidation of a phenolic precursor. This precursor is assembled from a pentacyclic skeleton, which in turn is formed via a crucial intramolecular Pictet-Spengler reaction. The precursor for this cyclization is derived from the coupling of a protected 1,2,3,4-tetrahydroisoquinoline moiety and a protected amino acid moiety, both of which are synthesized from L-tyrosine.<sup>[1]</sup>

# Synthetic Workflow



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